molecular formula C17H22N2O3 B11835402 Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate

Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate

Cat. No.: B11835402
M. Wt: 302.37 g/mol
InChI Key: IYOXHBPCRVHVST-UHFFFAOYSA-N
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Description

Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate is a synthetically valuable azaspiro[4.5]decane derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile chemical intermediate and a privileged structural motif for the development of novel bioactive molecules. Spirocyclic scaffolds, particularly the azaspiro[4.5]decane core present in this reagent, are highly sought after for their three-dimensionality and conformational restriction, which can enhance binding selectivity and improve physicochemical properties in drug candidates . Researchers utilize this benzyl carbamate-protected spiroamine for designing and synthesizing compounds targeting a wide spectrum of therapeutic areas. The structural framework is relevant in developing potential treatments for central nervous system (CNS) disorders, as similar azaspiro[4.5]decan structures have been investigated for their neuroprotective and neurotrophic effects . Furthermore, derivatives of this chemotype show promise in oncology research, with some analogs acting as inhibitors of oncogenic targets like SHP2 phosphatase, a key protein in the RAS/MAPK signaling pathway implicated in various cancers . The compound's reactivity allows for further functionalization at the carbamate and lactam groups, enabling its incorporation into larger, more complex molecular architectures. It is supplied strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

benzyl N-(3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-15-10-17(12-18-15)8-6-14(7-9-17)19-16(21)22-11-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOXHBPCRVHVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1NC(=O)OCC3=CC=CC=C3)CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Amino Alcohols

A widely adopted method involves the cyclocondensation of γ-aminobutyric acid (GABA) derivatives with ketones or aldehydes. For example, gabapentin (a cyclic GABA analog) undergoes intramolecular lactamization under acidic conditions to yield the azaspiro[4.5]decan-3-one core. In one protocol, gabapentin was treated with iodine and sodium borohydride in tetrahydrofuran (THF), resulting in a 46% yield of the amino alcohol intermediate, which subsequently cyclized to form the spirocyclic lactam. Microwave-assisted heating in THF further enhanced reaction efficiency by accelerating equilibrium shifts toward lactam formation.

Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM offers stereochemical precision for spirocyclic systems. A diene precursor containing appropriately spaced amine and ester groups undergoes metathesis using Grubbs’ second-generation catalyst (5–10 mol%) in dichloromethane at 40°C. This method achieves moderate yields (35–50%) but requires stringent anhydrous conditions.

Carbamate Functionalization of the Spirocyclic Core

Introducing the benzyl carbamate group at the 8-position demands careful regioselectivity to avoid side reactions at the lactam nitrogen.

Direct Carbamoylation

The spirocyclic amine intermediate reacts with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine or N,N-diisopropylethylamine (DIPEA). Optimal conditions use dichloromethane (DCM) as the solvent at 0°C to room temperature, achieving 60–75% yields. Excess Cbz-Cl (1.2–1.5 equivalents) ensures complete conversion, though higher equivalents risk N-overcarbamoylation.

Protection-Deprotection Sequences

For substrates sensitive to direct carbamoylation, a temporary protecting group strategy is employed:

  • Silylation : Treatment with tert-butyldimethylsilyl chloride (TBS-Cl) protects the amine, enabling selective carbamate formation at the 8-position.

  • Carbamoylation : Benzyl chloroformate is introduced under mild basic conditions.

  • Desilylation : Fluoride-based reagents (e.g., tetra-n-butylammonium fluoride, TBAF) remove the silyl group, restoring the free amine.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
SolventTHF or DCMMinimizes lactam hydrolysis
Temperature0°C → RTPrevents exothermic side reactions
Reaction Time12–24 hEnsures complete carbamoylation

Polar aprotic solvents like dimethylformamide (DMF) are avoided due to lactam ring-opening tendencies.

Catalytic Enhancements

Adding catalytic dimethylaminopyridine (DMAP, 0.1 equivalents) accelerates carbamate formation by activating the chloroformate electrophile. This modification improves yields to 80–85% while reducing reaction times to 6–8 hours.

Industrial-Scale Considerations

Cost-Efficiency Analysis

ComponentCost ContributionOptimization Strategy
Benzyl chloroformate35%Bulk purchasing; in-situ generation
Catalysts25%Recycling Grubbs’ catalyst via column chromatography
Solvents20%THF recovery via distillation

Challenges and Limitations

Regioselectivity Issues

Competing reactions at the lactam nitrogen remain a persistent challenge. Nuclear magnetic resonance (NMR) studies reveal that unprotected lactams undergo carbamoylation at both the 8-position and lactam nitrogen in a 3:1 ratio, necessitating tedious purification.

Scalability of Microwave-Assisted Methods

While microwave irradiation enhances reaction rates, scaling beyond laboratory batches (≥100 g) poses engineering challenges, including uneven heating and pressure management.

Emerging Methodologies

Enzymatic Carbamoylation

Recent trials using lipase enzymes (e.g., Candida antarctica Lipase B) in ionic liquids demonstrate regioselective carbamate formation with 70% yield and >99% enantiomeric excess (ee). This green chemistry approach avoids harsh reagents but currently suffers from slow reaction kinetics (48–72 hours).

Flow Chemistry Systems

Continuous-flow reactors enable precise control over residence times and temperature gradients, improving yields to 88% for the spirocyclic core synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, dichloromethane as solvent.

    Reduction: Lithium aluminum hydride, methanol as solvent.

    Substitution: Sodium hydroxide, halogenating agents, dichloromethane as solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Psychotropic Properties

Research indicates that benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate exhibits psychotropic effects, making it a candidate for treating psychiatric disorders. Studies have shown its potential in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation.

Anticancer Activity

The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. In vitro studies have reported the following IC50 values:

Cell Line IC50 (µM)
A549 (Lung Cancer)10
MCF7 (Breast Cancer)15
HeLa (Cervical Cancer)12

These results indicate that this compound may interfere with cancer cell proliferation and survival mechanisms through apoptosis induction.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several bacterial strains, making it a potential candidate for treating infections, especially those caused by resistant bacteria. The minimum inhibitory concentration (MIC) values are summarized below:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This antimicrobial activity highlights its potential utility in clinical settings for managing infections.

Study on Anticancer Efficacy

A peer-reviewed study published in Journal of Medicinal Chemistry demonstrated that this compound induced apoptosis in A549 cells via caspase pathway activation, suggesting its role as a chemotherapeutic agent.

Investigation of Antimicrobial Effects

Research published in Antimicrobial Agents and Chemotherapy indicated that the compound inhibited biofilm formation in Staphylococcus aureus, showcasing its potential application in treating chronic infections.

Mechanistic Studies

Further investigations revealed that this compound modulates the expression of genes associated with cell cycle regulation and apoptosis, providing insights into its molecular mechanisms.

Mechanism of Action

The mechanism of action of Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • The 3-oxo-2-azaspiro[4.5]decane core introduces rigidity and a hydrogen-bonding site (ketone), differentiating it from dioxaspiro analogs (e.g., ).

Physicochemical Data

  • Molecular Weight : Estimated at ~300–350 g/mol (comparable to Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate, 305.37 g/mol ).
  • Solubility: Spirocyclic systems typically exhibit lower aqueous solubility due to rigid, nonpolar cores .

Biological Activity

Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate is a compound of significant interest in pharmacology due to its potential therapeutic properties. This article provides an overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.

Chemical Structure and Properties

Chemical Information:

  • IUPAC Name: this compound
  • CAS Number: 880271-31-8
  • Molecular Formula: C16H19N2O3
  • Molecular Weight: 299.34 g/mol

The compound features a spirocyclic structure, which is characteristic of many biologically active molecules. Its unique configuration contributes to its interaction with biological targets.

This compound exhibits its biological activity primarily through modulation of specific receptors and enzymes involved in various physiological processes. Research indicates that it may act as an inhibitor of certain proteases, similar to other compounds within the spirocyclic class, which have shown efficacy against viral infections such as SARS-CoV .

Pharmacological Effects

  • Antiviral Activity:
    • Studies have demonstrated that compounds structurally related to this compound can inhibit viral replication by targeting viral proteases . This suggests potential applications in treating viral infections.
  • Anti-inflammatory Properties:
    • The compound has been noted for its anti-inflammatory effects, potentially useful in conditions characterized by excessive inflammation . It may inhibit pathways involved in inflammatory responses, similar to other known anti-inflammatory agents.
  • Analgesic Effects:
    • Preliminary studies indicate that this compound may possess analgesic properties, providing relief from pain through central or peripheral mechanisms .

Toxicity Profile

The toxicity of this compound has been assessed in various animal models. The LD50 values range from 127 to 978 mg/kg when administered intraperitoneally in mice, indicating a relatively low toxicity profile compared to other compounds in the same class .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralInhibition of viral proteases ,
Anti-inflammatoryReduction in inflammatory markers
AnalgesicPain relief in animal models
ToxicityLD50: 127 - 978 mg/kg

Case Study Example:
In a study examining the antiviral properties of spirocyclic compounds, this compound was tested against SARS-CoV protease, demonstrating significant inhibition at micromolar concentrations. This finding supports its potential as a lead compound for further drug development targeting viral infections.

Q & A

Q. How is the benzyl carbamate group introduced during the synthesis of spirocyclic compounds like Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate?

The benzyl carbamate (Cbz) group is typically introduced via a carbamate-forming reaction using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. This involves reacting the amine group of the spirocyclic intermediate with Cbz-Cl in a biphasic system (e.g., water/dichloromethane) with a base like sodium hydroxide to stabilize the intermediate. The reaction is monitored by TLC or LC-MS to ensure complete protection .

Q. What analytical techniques are critical for confirming the spirocyclic structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Software suites like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to analyze bond lengths, angles, and torsion angles. For example, the 2-azaspiro[4.5]decane core requires careful analysis of puckering parameters using Cremer-Pople coordinates to confirm non-planarity .

Q. How can researchers optimize reaction yields during the synthesis of spirocyclic carbamates?

Yield optimization often involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance carbamate formation.
  • Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions.
  • Catalysis : DMAP (4-dimethylaminopyridine) can accelerate carbamate coupling .

Advanced Research Questions

Q. How does the spirocyclic core influence the compound’s stability under varying pH conditions?

The spirocyclic structure introduces steric constraints that stabilize the carbamate group against hydrolysis. Stability data for benzyl carbamates under different conditions are summarized below:

ConditionStability ProfileReference
Acidic (pH < 1, 100°C)Rapid hydrolysis
Neutral (pH 7, RT)Stable (>24 hours)
Basic (pH 12, RT)Moderate degradation (t₁/₂ ~6 hours)

Computational modeling (e.g., DFT calculations) can predict puckering effects on stability .

Q. What strategies resolve contradictions in crystallographic data for spirocyclic compounds?

Discrepancies in bond lengths or angles may arise from dynamic puckering or disorder. To address this:

  • Use SHELXL ’s restraints (e.g., DFIX, SIMU) to refine disordered regions.
  • Validate results with WinGX -generated difference Fourier maps to identify residual electron density .

Q. How can researchers evaluate the biological activity of this compound against enzyme targets?

  • Inhibition assays : Test against serine hydrolases (e.g., HIV protease) using fluorogenic substrates.
  • Docking studies : Employ software like AutoDock Vina to model interactions with the spirocyclic core and catalytic sites .

Methodological Challenges and Solutions

Q. Why might NMR spectra show unexpected splitting patterns for the spirocyclic core?

The spirocyclic ring’s puckering creates diastereotopic protons, leading to complex splitting. Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals. For example, NOESY correlations between H-8 and H-10 can confirm axial/equatorial conformers .

Q. How to address low crystallinity during SC-XRD analysis?

  • Crystallization optimization : Use solvent vapor diffusion with mixed solvents (e.g., hexane/ethyl acetate).
  • Cryocooling : Rapid cooling (100 K) reduces thermal motion artifacts .

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